1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride
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Overview
Description
1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by a fused ring system that includes both pyrrole and imidazole rings
Preparation Methods
The synthesis of 1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride typically involves the annulation of the imidazole ring to the pyrrole ring. One common synthetic route includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)–EDTA system, which forms 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole . Another method involves the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate to yield the desired tetrahydropyrroloimidazole .
Chemical Reactions Analysis
1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthetic block in organic synthesis due to its unique fused ring system.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmacological agent.
Industry: The compound is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a partial agonist for α1A-adrenergic receptors, exhibiting good selectivity for α1B, α1D, and α2A receptor subtypes . This interaction modulates various physiological responses, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride can be compared with other similar compounds such as:
Dihydropyrrolo[1,2-a]imidazoles: These compounds have a similar fused ring system but differ in the degree of saturation.
Perhydropyrrolo[1,2-a]imidazoles: Fully hydrogenated derivatives with different biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities
Properties
CAS No. |
879395-34-3 |
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Molecular Formula |
C10H17ClN2 |
Molecular Weight |
200.71 g/mol |
IUPAC Name |
1-butyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;chloride |
InChI |
InChI=1S/C10H17N2.ClH/c1-2-3-6-11-8-9-12-7-4-5-10(11)12;/h8-9H,2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
OHYULTMKXFWJTC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=C[N+]2=C1CCC2.[Cl-] |
Origin of Product |
United States |
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